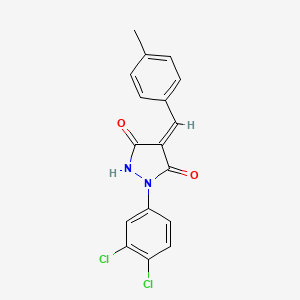![molecular formula C17H12ClN3O B5889540 (2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)
(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that (2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using (2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide in lab experiments include its high purity and good yields, as well as its potential applications in various fields. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
For research include further investigation of its potential as an anti-cancer agent, anti-inflammatory agent, and treatment for neurodegenerative diseases, as well as the development of more efficient and cost-effective synthesis methods.
合成方法
The synthesis of (2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide involves the reaction of 2-chloro-6-methylindole with formamide in the presence of a palladium catalyst. This method has been reported to yield high purity and good yields of the compound.
科学研究应用
(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide has been studied for its potential applications in various fields. In the field of cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
属性
IUPAC Name |
N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c1-10-20-14-7-6-11(18)8-13(14)17-16(19-9-22)12-4-2-3-5-15(12)21(10)17/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUSOFZQJPBNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=CC=CC=C4N13)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)






![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5889571.png)

![(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5889581.png)